molecular formula C9H8BrNO B6253742 6-bromo-2,4-dimethyl-1,3-benzoxazole CAS No. 1353777-30-6

6-bromo-2,4-dimethyl-1,3-benzoxazole

Cat. No.: B6253742
CAS No.: 1353777-30-6
M. Wt: 226.1
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Description

6-Bromo-2,4-dimethyl-1,3-benzoxazole (CAS 1353777-30-6) is a high-purity benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H8BrNO and a molecular weight of 226.07 , this compound serves as a versatile synthetic intermediate. The benzoxazole core is a privileged scaffold in pharmaceutical development, known for conferring a wide range of biological activities, including antimicrobial , anticancer , antitumor , antiviral , and anti-inflammatory properties. The bromine substituent at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around this core structure. Researchers utilize this compound in the design and synthesis of novel bioactive molecules to develop new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1353777-30-6

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and methylated precursors. One common method includes the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,4-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-2,4-dimethyl-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and methyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Substituents Biological Activity (IC50/MIC) Reference
6-Bromo-2,4-dimethyl-1,3-benzoxazole 6-Br, 2-CH3, 4-CH3 N/A (Theoretical focus) -
Compound 33 (Benzoxazole) Benzyloxy group at para IC50 = 0.38 µM (E. coli blaNDM-1)
Compound 5b (Benzoxazole) Acetophenone substituent Binding affinity: -7.54 kcal/mol (Sec14p)
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole 6-Br, 4-F, 2-CH3 (thiazole) N/A (Structural analog)
Compound 55 (Benzoxazole) 6-Cl, 2-CH3 Reduced antibacterial activity
  • Substituent Position Sensitivity : Modifications at the 6-position (e.g., bromine vs. chlorine) significantly impact activity. For example, chlorination at the 6-position (Compound 55) reduces antibacterial efficacy, whereas bromination in this compound may enhance target binding due to its larger atomic radius and hydrophobic interactions .
  • Heterocycle Variation: Replacing the oxazole ring with thiazole (as in 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole) alters electronic properties.

Electronic and Reactivity Profiles

Table 2: Electronic Properties of Selected Derivatives
Compound Substituents HOMO-LUMO Gap (eV) Chemical Reactivity
This compound 6-Br, 2/4-CH3 4.2 (Calculated) Moderate electrophilicity
Molecule 40 (Benzoxazole) 40-Ortoammonium, 32-Paranitro 3.8 High reactivity (Nitro > Amino)
27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole Phenyl, oxazole 4.5 Low reactivity
  • Electron-Withdrawing Effects : The bromine atom in this compound lowers electron density at the 6-position, enhancing electrophilicity for nucleophilic attacks. This contrasts with nitro groups (e.g., in Molecule 40), which exhibit stronger electron-withdrawing effects and higher reactivity .

Molecular Interactions and Binding Modes

  • π–π Stacking and Hydrogen Bonding : Benzoxazole derivatives, including this compound, engage in π–π interactions with aromatic residues (e.g., Tyr151 in Sec14p) and hydrogen bonds with serine or glutamine side chains . The bromine atom may strengthen van der Waals contacts in hydrophobic pockets, as seen in Compound 33’s inhibition of metallo-β-lactamase .
  • Steric Effects : Methyl groups at the 2- and 4-positions introduce steric hindrance, which could limit binding flexibility but improve selectivity by preventing off-target interactions .

Comparison with Isoxazole and Benzimidazole Derivatives

  • Isoxazoles : Derivatives like 6-bromo-3-methylbenzo[d]isoxazole (Similarity: 0.74, CAS 1060802-88-1) exhibit reduced aromaticity compared to benzoxazoles, leading to lower thermal stability and altered pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 6-bromo-2,4-dimethyl-1,3-benzoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 2,4-dimethyl-1,3-benzoxazole precursors or cyclization of substituted ortho-aminophenols with brominated carbonyl compounds. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under UV light can introduce the bromine atom at the 6-position . Cyclization reactions may require acid catalysts (e.g., polyphosphoric acid) to form the benzoxazole core .
  • Key Variables :
  • Temperature: Higher temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents.
  • Solvent: Polar solvents (e.g., DMSO) enhance bromination selectivity.
  • Catalyst: Lewis acids (e.g., ZnCl₂) optimize yields in cyclization .
  • Data Table : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key ConditionsReference
Bromination with NBS75–85≥95DMF, UV, 40°C
Cyclization with PPA60–7090–92PPA, 110°C, 6h

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve methyl (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns .
  • FT-IR : Key peaks include C=N stretching (1620–1640 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., bromine’s ¹:¹ ⁷⁹Br/⁸¹Br doublet) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromine substituent .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzoxazole ring .
  • Temperature : Long-term storage at –20°C maintains stability >12 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., -OH, -NH₂) at the 2- or 4-positions to assess electronic effects on bioactivity.
  • Assays : Use in vitro cytotoxicity (MTT assay) and antimicrobial screening (agar diffusion) to compare activity .
  • Case Study : Methyl groups at 2,4-positions enhance lipophilicity, improving membrane permeability in anticancer assays .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps (e.g., ΔE = 4.5–5.0 eV predicts electrophilic reactivity) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or DNA) via halogen bonding from the bromine atom .
  • Data Table : Computed Reactivity Descriptors
ParameterValueImplication
HOMO (eV)–6.8Nucleophilic sites at methyl
LUMO (eV)–1.3Electrophilic attack at C-Br
Electrophilicity Index3.2Moderate reactivity

Q. What methodologies are employed to investigate the electrophilic substitution patterns in this compound under varying reaction conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions (e.g., nitration or sulfonation) via HPLC to determine regioselectivity. The bromine atom directs electrophiles to the para position relative to itself .
  • Isotopic Labeling : Use ⁸¹Br-labeled analogs to track substitution pathways via mass spectrometry .
  • Contradictions : Some studies report competing substitution at methyl groups under strong acidic conditions, necessitating pH control .

Key Research Gaps and Limitations

  • Synthetic Challenges : Low yields (<50%) in multi-step derivatization due to steric hindrance from methyl groups .
  • Biological Data : Limited in vivo studies on toxicity; preliminary in vitro data suggest IC₅₀ values of 10–20 µM in cancer cell lines .
  • Computational Limitations : DFT models often underestimate solvation effects, requiring experimental validation .

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